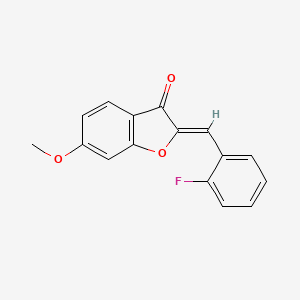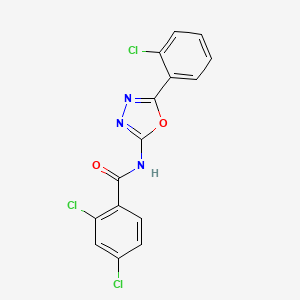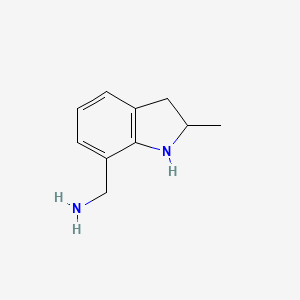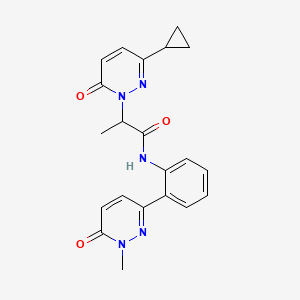
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, where one hydrogen atom of the ethanone is replaced by a 3-fluorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” consists of two phenyl rings attached to an ethanone group . Each phenyl ring has a fluorine atom attached, one at the 3-position and the other at the 4-position . The exact 3D structure can be viewed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” include a molecular weight of 232.225 Da . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index can be determined under specific conditions .Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
- Enantioselective Synthesis: This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has implications in HIV protection. Its enantioselective synthesis is achieved through biocatalysis using Daucus carota cells, highlighting its significance in medicinal chemistry and drug development (ChemChemTech, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research includes the synthesis of novel compounds from 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone derivatives. These compounds exhibit notable antimicrobial properties, which is significant for developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).
Molecular Structure Analysis
- Crystal Structure Analysis: Investigations into the crystal structure of derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone provide insights into molecular conformations and interactions, essential for understanding the compound's behavior in various applications (Acta Crystallographica Section E, 2012).
Advancements in Synthesis Methods
- Sonochemical Synthesis: The compound has been used in the synthesis of chalcones, with research showing that sonochemical methods offer a more efficient and energy-saving approach compared to conventional methods (Ultrasonics Sonochemistry, 2011).
Versatility in Chemical Reactions
- Synthesis of Bicyclic Systems: The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This demonstrates its versatility in preparing combinatorial libraries and exploring scaffold decoration in medicinal chemistry (Heterocycles, 2008).
Spectroscopic Analysis
- FT-IR and HOMO-LUMO Analysis: Research on the compound's derivatives has been conducted using FT-IR, HOMO-LUMO, and MEP analysis. Such studies are crucial for understanding electronic properties and reactivity, which have implications in materials science and drug design (Spectrochimica Acta Part A, 2015).
Application in Medicinal Chemistry
- Cholesterol Absorption Inhibition: Derivatives of this compound have been designed as potent inhibitors of cholesterol absorption, highlighting its role in developing new therapeutic agents (Journal of Medicinal Chemistry, 1998).
Solid-Liquid Phase Equilibrium
- Phase Diagram Research: The compound is used in the study of phase diagrams, which is crucial for understanding its solubility and crystallization behavior, relevant in the pharmaceutical and chemical industries (The Journal of Chemical Thermodynamics, 2019).
properties
IUPAC Name |
1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVPUTYTIBCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)
![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)



![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)

